Indoprofen-d3
Description
Overview of Indoprofen (B1671935) as a Research Probe in Chemical Biology
Indoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that functions as an inhibitor of cyclooxygenase (COX) enzymes. selleckchem.com While it was previously used for its analgesic and anti-inflammatory properties, its use in humans was discontinued. drugbank.com However, Indoprofen continues to be a valuable tool in academic research as a chemical probe. selleckchem.comnih.gov Chemical probes are selective small molecules used to study the function of proteins and biological pathways in cell-based or animal models. nih.govthermofisher.kr
Recent research has utilized Indoprofen to explore biological processes beyond its anti-inflammatory action. For instance, studies have shown that Indoprofen can selectively increase the protein levels of the SMN2 (survival of motor neuron 2) gene, which is relevant to spinal muscular atrophy research. selleckchem.com Furthermore, it has been investigated for its potential to prevent muscle wasting in aged mice through the activation of the PDK1/AKT signaling pathway. selleckchem.com These applications highlight Indoprofen's utility as a research probe for dissecting complex cellular mechanisms. harvard.edu
Rationale for Deuterium (B1214612) Incorporation in Indoprofen (Indoprofen-d3) for Research Purposes
The primary reason for incorporating deuterium into Indoprofen to create this compound is rooted in the "kinetic isotope effect." The bond between a carbon atom and a deuterium atom (C-D) is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. humanjournals.commusechem.com This increased bond strength means that it requires more energy to break the C-D bond, which can significantly slow down metabolic reactions that involve the cleavage of that specific bond, often catalyzed by enzymes like the cytochrome P450 (CYP450) family. humanjournals.comresearchgate.net
By replacing hydrogen atoms on the methyl group of Indoprofen with deuterium, scientists create this compound. pharmaffiliates.compharmaffiliates.com This deuteration serves two main purposes in a research context:
Metabolic Stability Studies: Deuteration can slow the rate of metabolic breakdown. assumption.edu This allows researchers to study the parent compound's mechanism of action more effectively, as it remains in the system for a longer duration. It helps in delineating metabolic pathways by observing how deuteration alters the formation of various metabolites. acs.org
Internal Standard for Quantitative Analysis: In bioanalytical chemistry, particularly in studies using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are ideal internal standards. Since this compound behaves almost identically to Indoprofen during sample preparation and chromatographic separation but can be distinguished by its higher mass in the mass spectrometer, it allows for highly accurate quantification of the non-deuterated drug in biological samples like plasma or tissue. musechem.commusechem.com
Table 1: Comparison of Hydrogen and Deuterium Properties
| Property | Hydrogen (¹H) | Deuterium (²H or D) | Significance in Research |
| Composition | 1 proton, 0 neutrons | 1 proton, 1 neutron | The extra neutron doubles the mass without changing the element's chemical identity. humanjournals.com |
| Natural Abundance | ~99.98% | ~0.0156% | Deuterium is a naturally occurring, stable (non-radioactive) isotope. musechem.com |
| Bond Strength (C-X) | Weaker (C-H) | Stronger (C-D) | The C-D bond requires more energy to break, leading to the kinetic isotope effect. humanjournals.commusechem.com |
| Use in Labeling | Standard atom | Isotopic label | Used to create labeled compounds for tracing and metabolic studies. musechem.com |
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound is sharply focused on its application as a specialized research tool rather than as a therapeutic agent itself. The primary objectives are to enhance the precision and reliability of studies involving the parent compound, Indoprofen.
Key research objectives include:
Pharmacokinetic Analysis: To use this compound as an internal standard for the precise measurement of Indoprofen concentrations in biological fluids over time. This is essential for accurately determining the absorption, distribution, and elimination rates of the parent drug. metsol.com
Metabolite Identification: To aid in the identification and quantification of Indoprofen's metabolites. By comparing the metabolic profiles of Indoprofen and this compound, researchers can pinpoint which metabolic processes are affected by deuteration, thereby clarifying the drug's biotransformation pathways. acs.org
Mechanistic Studies: To leverage the increased metabolic stability of this compound to study its biological targets and pathways with greater control, minimizing the confounding effects of rapid metabolism. assumption.edu
Table 2: Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-α-(methyl-d3)benzeneacetic Acid | pharmaffiliates.com |
| Molecular Formula | C₁₇H₁₂D₃NO₃ | pharmaffiliates.com |
| Molecular Weight | 284.32 | pharmaffiliates.compharmaffiliates.com |
| CAS Number | 1216524-74-1 | pharmaffiliates.compharmaffiliates.com |
| Primary Application | Labeled non-steroidal anti-inflammatory agent for research; internal standard. | pharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/i1D3 |
InChI Key |
RJMIEHBSYVWVIN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
Iii. Advanced Bioanalytical Methodologies Utilizing Indoprofen D3
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Indoprofen-d3
The development of robust LC-MS/MS methods is fundamental for the reliable quantification of analytes in biological fluids. au.dk Such methods are essential for interpreting pharmacokinetic and toxicokinetic study data. nih.gov The process involves the systematic optimization of chromatographic and mass spectrometric conditions, followed by a thorough validation to ensure the method is reliable and reproducible for its intended use. nih.govresearchgate.net
Effective chromatographic separation is crucial for isolating the analyte of interest from endogenous matrix components, thereby minimizing interference and enhancing detection sensitivity. researchgate.net The optimization process involves the careful selection of the stationary phase (column) and the mobile phase composition. longdom.org
For the analysis of NSAIDs like indoprofen (B1671935) and its deuterated standard, reversed-phase liquid chromatography (RPLC) is commonly employed. longdom.org C18 and C8 columns are frequently chosen as the stationary phase due to their ability to effectively retain and separate moderately polar compounds from complex mixtures. researchgate.netresearchgate.netresearchgate.net
The mobile phase typically consists of a mixture of an aqueous solvent and an organic solvent, such as acetonitrile (B52724) or methanol. longdom.orgnih.gov The ratio of these solvents can be adjusted in either an isocratic (constant composition) or gradient (varied composition) elution to achieve the desired separation. nih.govmdpi.com Additives like formic acid or ammonium (B1175870) formate (B1220265) are often included in the mobile phase to improve peak shape and enhance ionization efficiency in the mass spectrometer. mdpi.commostwiedzy.plnih.gov The optimization aims to achieve a balance between resolution, analysis time, and system stability. longdom.org
Table 1: Representative Chromatographic Conditions for NSAID Analysis
| Parameter | Typical Selection/Condition |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 or C8 (e.g., 50 x 4.6 mm, 5 µm) researchgate.netmdpi.com |
| Mobile Phase A | 0.1% Formic Acid in Water nih.govmdpi.com |
| Mobile Phase B | Acetonitrile or Methanol longdom.orgresearchgate.net |
| Elution Mode | Gradient Elution mdpi.comrug.nl |
| Flow Rate | 0.3 - 1.2 mL/min mdpi.commostwiedzy.plrug.nl |
| Column Temperature | 25 - 30 °C mdpi.commostwiedzy.plrug.nl |
Tandem mass spectrometry provides exceptional selectivity and sensitivity for quantitative analysis. longdom.org For NSAIDs, electrospray ionization (ESI) is the most common ionization technique, and it is typically operated in negative ion mode for acidic compounds like indoprofen. researchgate.netresearchgate.net
The optimization of MS parameters involves infusing a standard solution of the analyte and internal standard directly into the mass spectrometer to determine the most abundant precursor ion (typically the deprotonated molecule, [M-H]⁻) and its most stable and abundant product ions upon collision-induced dissociation (CID). This process establishes the specific fragmentation pathway for the molecule.
For quantitative studies, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used. nih.gov This technique involves isolating the precursor ion, fragmenting it, and monitoring a specific product ion. This highly selective precursor-to-product ion transition minimizes background noise and enhances specificity. nih.gov For confirmatory analysis, monitoring at least two product ion transitions per analyte is a common practice. researchgate.netnih.gov
Table 2: Hypothetical Mass Spectrometric Parameters for Indoprofen and this compound
| Parameter | Indoprofen | This compound (Internal Standard) |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) researchgate.netresearchgate.net | |
| Precursor Ion (Q1) | m/z 280.1 [M-H]⁻ | m/z 283.1 [M-H]⁻ |
| Product Ion (Q3) for Quantification | Specific fragment m/z | Specific fragment m/z |
| Product Ion (Q3) for Confirmation | Secondary specific fragment m/z | N/A |
| Collision Energy | Optimized for maximum product ion intensity nih.gov |
Note: Specific m/z values for product ions are determined experimentally.
Bioanalytical method validation is the process of demonstrating that a specific analytical procedure is reliable and reproducible for the intended use of measuring analyte concentrations in a given biological matrix. au.dkresearchgate.net Validation is performed according to guidelines from regulatory bodies to ensure data quality and integrity. mdpi.com
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govgmp-compliance.org
Linearity and Range: A calibration curve is generated by analyzing standards at several concentrations. nih.gov The relationship between concentration and instrument response should be linear over a defined range. nih.govlongdom.org A minimum of six non-zero standard points is typically used. nih.gov
Accuracy and Precision: Accuracy reflects the closeness of measured values to the true value, while precision measures the reproducibility of results. gmp-compliance.org These are assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ). longdom.org For accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ). gmp-compliance.org For precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). gmp-compliance.org
Recovery: The efficiency of the extraction process is determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. nih.gov
Matrix Effects: This assesses the influence of co-eluting endogenous substances from the biological matrix on the ionization of the analyte and internal standard. nih.govrug.nl The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for these effects. rug.nl
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 rug.nlresearchgate.net |
| Accuracy (Bias) | Within ±15% of nominal value (±20% at LLOQ) researchgate.netgmp-compliance.org |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) researchgate.netgmp-compliance.org |
| Recovery | Consistent, precise, and reproducible nih.gov |
| Matrix Effect | Should be compensated by the internal standard rug.nl |
Application of this compound as an Internal Standard in Quantitative Research Studies
The use of an appropriate internal standard (IS) is critical for achieving accurate and precise quantification in LC-MS/MS assays, particularly in complex biological matrices. nih.gov this compound is an ideal IS for the quantification of indoprofen.
Isotope-Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that is considered a primary reference method due to its high accuracy and precision. up.ac.zaresearchgate.net The method involves adding a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample before any sample processing steps. wikipedia.orgosti.gov
The core principle is that the stable isotope-labeled internal standard is chemically and physically almost identical to the unlabeled analyte. nih.gov Therefore, it experiences the same losses during sample extraction, handling, and analysis, and is subject to the same degree of ionization suppression or enhancement in the mass spectrometer. researchgate.netnih.gov Quantification is based on measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard. wikipedia.org Because this ratio remains constant regardless of sample loss or matrix effects, the method provides highly reliable results. osti.gov
Advantages of using this compound in an IDMS approach include:
High Accuracy and Precision: Corrects for variability during sample preparation and analysis. osti.gov
Compensation for Matrix Effects: The IS co-elutes with the analyte and experiences similar ionization effects, leading to effective normalization. nih.gov
Improved Robustness: The method is less susceptible to variations in extraction recovery or injection volume. wikipedia.org
The selection of an appropriate internal standard is one of the most critical aspects of bioanalytical method development. A stable isotope-labeled (SIL) standard, such as this compound, is considered the "gold standard" for LC-MS based quantification. nih.gov
Key considerations include:
Structural Similarity: The IS should be as structurally and chemically similar to the analyte as possible. Deuterated standards like this compound are ideal as they have nearly identical physicochemical properties to the parent drug. nih.gov
Co-elution: The IS should ideally co-elute with the analyte to ensure that both are subjected to the same matrix effects at the same time. nih.gov
Mass Difference: The mass difference between the analyte and the IS should be sufficient (typically ≥ 3 Da) to prevent isotopic crosstalk or interference.
Purity: The isotopic and chemical purity of the IS must be high to avoid interference with the quantification of the analyte. mdpi.com
Stability of Isotope Label: The deuterium (B1214612) atoms in this compound must be located in a position on the molecule where they are not susceptible to exchange during sample preparation or analysis.
During method application, a fixed and known concentration of this compound is added to all samples, including calibration standards, quality controls, and unknown study samples, at the earliest stage of the sample preparation process. wikipedia.org This ensures that any variability introduced throughout the entire workflow is effectively normalized, leading to the generation of high-quality, reliable quantitative data.
Standardization Protocols in Bioanalytical Research
In bioanalytical research, standardization is crucial for ensuring the reliability and reproducibility of results. The use of a stable isotope-labeled internal standard (SIL-IS), like this compound, is the gold standard for quantitative analysis using mass spectrometry. aptochem.comkcasbio.com An SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavier stable isotope, in this case, hydrogen with deuterium. clearsynth.com This approach is superior to using structural analogs because the SIL-IS has nearly identical physicochemical properties to the parent compound. scispace.com
Standardization protocols involve several key steps:
Calibration Curve Preparation: A series of calibration standards are prepared by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the non-labeled analyte (Indoprofen) and a constant, known concentration of the internal standard (this compound). gmp-compliance.orgich.org The response ratio of the analyte to the internal standard is plotted against the analyte concentration to generate a calibration curve.
Quality Control (QC) Samples: QC samples are prepared at multiple concentration levels (low, medium, and high) to assess the accuracy and precision of the method during validation and routine sample analysis. nih.gov
Compensation for Variability: this compound is added to all samples, including calibrators, QCs, and unknown study samples, ideally at the very beginning of the sample preparation process. ich.org Because it behaves almost identically to Indoprofen during extraction, chromatography, and ionization, it effectively normalizes for variability in sample recovery and matrix effects (ion suppression or enhancement). kcasbio.comclearsynth.com Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, keeping their ratio constant. aptochem.com
The validation of a bioanalytical method using an internal standard like this compound must demonstrate its suitability for the intended purpose, adhering to guidelines from regulatory bodies. gmp-compliance.orgich.orgnih.gov Key validation parameters are summarized in the table below.
| Validation Parameter | Description | Role of this compound |
|---|---|---|
| Selectivity | The ability of the method to differentiate and quantify the analyte from other components in the sample, including metabolites and matrix components. gmp-compliance.org | Helps confirm that peaks are from the analyte and not interfering substances by ensuring a consistent analyte/IS ratio in the absence of interference. |
| Accuracy | The closeness of the mean test results to the true concentration of the analyte. nih.gov | Normalization of the analyte response to the IS response corrects for systematic errors in sample processing and analysis, improving accuracy. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.gov | Minimizes the impact of random variations in extraction efficiency, injection volume, and instrument response, thereby improving the precision of the measurement. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. kcasbio.com | As this compound co-elutes with Indoprofen and experiences the same ion suppression or enhancement, the response ratio remains unaffected, correcting for matrix effects. kcasbio.com |
| Recovery | The extraction efficiency of an analytical method, expressed as the percentage of the known amount of an analyte carried through the sample extraction and processing steps. nih.gov | While not required to be 100%, the recovery should be consistent. The IS helps to correct for any variability in recovery between samples. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. nih.gov | The stability of the analyte is assessed by comparing the analyte/IS ratio of stored QC samples to that of freshly prepared samples. |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful technique for the quantification of drugs like Indoprofen in biological samples. nih.gov Due to the polar and non-volatile nature of non-steroidal anti-inflammatory drugs (NSAIDs), a derivatization step is typically required to make them suitable for GC analysis. researchgate.netubbcluj.ronih.gov
A typical GC-MS/MS workflow for the analysis of Indoprofen with this compound as an internal standard involves:
Sample Preparation: The process begins with the extraction of Indoprofen and the added this compound from the biological matrix (e.g., serum, urine). This is often achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE) under acidic conditions to ensure the analytes are in a non-ionized state. researchgate.netmdpi.com
Derivatization: The carboxyl group of Indoprofen makes it too polar for GC. Therefore, the extracted residue is derivatized, commonly through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ester. researchgate.netnih.govmdpi.com
GC Separation: The derivatized sample is injected into the GC system. The separation is performed on a capillary column, typically with a non-polar stationary phase like 5% phenyl polysiloxane (e.g., HP-5ms). mdpi.comresearchgate.net A temperature program is used to separate the analyte from other matrix components based on boiling point and column interaction.
MS/MS Detection: The eluting compounds enter the mass spectrometer, which is usually operated in Electron Impact (EI) ionization mode. mdpi.com For high selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed in Multiple Reaction Monitoring (MRM) mode. nih.gov A specific precursor ion for derivatized Indoprofen is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. A separate, distinct MRM transition is monitored for the deuterated internal standard, this compound. Quantification is based on the ratio of the peak area of the Indoprofen MRM transition to that of the this compound MRM transition. nih.gov
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Extraction | Liquid-Liquid Extraction (LLE) with ethyl acetate (B1210297) or Solid-Phase Extraction (SPE). | ubbcluj.romdpi.com |
| Derivatization Reagent | BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). | researchgate.netmdpi.com |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms). | mdpi.com |
| Carrier Gas | Helium at a constant flow rate. | |
| Oven Program | Initial temp 120°C, ramp to 300°C. | mdpi.com |
| Ionization Mode | Electron Impact (EI), 70 eV. | researchgate.netmdpi.com |
| Detection Mode | MS/MS - Multiple Reaction Monitoring (MRM). | nih.gov |
Emerging Analytical Techniques for Deuterated Compounds in Complex Matrices
While GC-MS/MS and LC-MS/MS are established platforms, emerging technologies offer new possibilities for the analysis of deuterated compounds like this compound in complex biological samples, promising higher throughput, reduced costs, and enhanced analytical performance. nih.govtechnologynetworks.com
Microfluidic Systems (Lab-on-a-Chip) Microfluidic devices integrate multiple laboratory functions onto a single chip, ranging in size from millimeters to a few square centimeters. nih.govresearchgate.net These systems offer significant advantages for bioanalysis, including drastically reduced consumption of samples and reagents, faster analysis times, and potential for high-throughput automation. nih.govresearchgate.net For the analysis of deuterated compounds, a microfluidic chip could integrate sample cleanup, derivatization, and separation prior to introduction into a mass spectrometer. nih.gov This miniaturization allows for better control over reaction conditions and can minimize the back-exchange of deuterium atoms, which can sometimes occur under certain analytical conditions. nih.gov
High-Resolution Mass Spectrometry (HRMS) High-Resolution Mass Spectrometry, utilizing analyzers such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements (typically <5 ppm error). mdpi.comlongdom.org This capability offers significant advantages for the analysis of deuterated compounds in complex matrices. technologynetworks.com
Enhanced Specificity: HRMS can distinguish between ions with very similar mass-to-charge ratios. longdom.org This allows for the confident separation of the analyte signal from isobaric interferences common in complex matrices like plasma, reducing the need for extensive chromatographic separation.
Formula Determination: The high mass accuracy allows for the unambiguous determination of the elemental composition of an ion, confirming the identity of the analyte and its deuterated standard without relying solely on retention time. longdom.org
Retrospective Analysis: HRMS instruments often collect full-scan data. This allows for retrospective data analysis to search for previously unknown metabolites or other compounds of interest without having to re-run the samples. technologynetworks.com The use of HRMS in metabolic labeling studies to precisely measure deuterium incorporation demonstrates its power in differentiating and quantifying isotopologues. mdpi.com
| Feature | Conventional GC-MS/MS | Microfluidic Systems | High-Resolution Mass Spectrometry (HRMS) |
|---|---|---|---|
| Sample/Reagent Volume | Milliliters (mL) | Nanoliters (nL) to Microliters (µL) | Microliters (µL) |
| Analysis Speed | Minutes per sample | Potentially seconds to minutes per sample; high throughput capability. researchgate.net | Minutes per sample, but can reduce chromatographic run times. |
| Selectivity Basis | Chromatographic retention time and specific MRM transitions. nih.gov | Integrated separation and detection. | High mass accuracy and resolution provide excellent selectivity. technologynetworks.comlongdom.org |
| Primary Advantage | Robust, well-established, highly sensitive, and specific. | Miniaturization, automation, reduced costs, and high throughput. nih.gov | Unambiguous compound identification and superior selectivity in complex matrices. longdom.org |
Iv. Pharmacokinetic and Metabolic Research Applications of Indoprofen D3 Non Clinical Focus
Investigation of Indoprofen (B1671935) Metabolism through Deuterium (B1214612) Tracing
The use of Indoprofen-d3 is instrumental in overcoming the complexities associated with studying drug metabolism. It enables precise quantification and confident identification of metabolic products against a complex biological matrix background.
In vitro metabolic stability assays are fundamental in early drug discovery to predict the metabolic clearance of a compound in vivo. In these assays, Indoprofen is incubated with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.
This compound is typically used as an internal standard in these experiments. A known concentration of this compound is added to the reaction samples at specific time points to quench the reaction and prepare for analysis. Because this compound has nearly identical chemical properties and extraction recovery to Indoprofen, it accurately corrects for variations in sample processing and analytical response. onlinepharmacytech.infonih.gov The rate of disappearance of the parent compound (Indoprofen) over time is measured by LC-MS/MS, allowing for the calculation of key parameters like intrinsic clearance (CLint).
Table 1: Hypothetical Metabolic Stability of Indoprofen in Rat Liver Microsomes
| Incubation Time (min) | Indoprofen Concentration (µM) | Percent Remaining |
|---|---|---|
| 0 | 1.00 | 100% |
| 5 | 0.85 | 85% |
| 15 | 0.61 | 61% |
| 30 | 0.37 | 37% |
| 60 | 0.14 | 14% |
This interactive table illustrates the typical degradation of a parent compound in a microsomal stability assay. The calculated half-life from this data would be approximately 25 minutes.
Hepatocyte suspensions offer a more comprehensive in vitro model by including both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolic pathways. researchgate.net Studies with rat liver microsomes have shown that Indoprofen undergoes metabolic inversion from the R(-) to the S(+) enantiomer, a process that can be precisely tracked using deuterated standards. nih.gov
Identifying drug metabolites is crucial for understanding a drug's clearance mechanisms and assessing potential safety risks. When a mixture of Indoprofen and this compound is incubated with metabolically active systems like liver microsomes, mass spectrometry can easily distinguish the metabolites from the parent drug.
Any metabolite formed from Indoprofen will have a specific mass-to-charge ratio (m/z). The corresponding metabolite formed from this compound will appear at a predictable, higher m/z value (specifically, +3 Da, assuming the deuterated label is retained). This "mass-tag" approach allows researchers to:
Confidently identify drug-related material: The characteristic isotopic pattern of the parent drug and its deuterated counterpart is mirrored in their metabolites, creating unique "doublets" in the mass spectrum.
Differentiate from endogenous metabolites: Naturally occurring molecules in the biological matrix will not have the corresponding deuterated peak, eliminating false positives.
Aid in structural elucidation: The mass difference helps confirm the identity of metabolites during fragmentation analysis (MS/MS).
Known metabolic pathways for profens include hydroxylation and glucuronidation. nih.govijpcbs.com For Indoprofen, this would result in hydroxylated derivatives and Indoprofen-acyl-glucuronide. The use of this compound would confirm the identity of these metabolites by detecting their corresponding d3-labeled counterparts.
By tracing the appearance and disappearance of deuterated metabolites over time, researchers can map the metabolic pathways of Indoprofen. For example, it can be determined whether hydroxylation precedes glucuronidation or if the parent drug is directly conjugated.
Furthermore, this compound is essential for determining the kinetic parameters of the enzymes responsible for its metabolism, such as Cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes. nih.gov By incubating various concentrations of Indoprofen with enzyme preparations and using this compound as the internal standard for accurate quantification, researchers can calculate the Michaelis-Menten constants (Km and Vmax). This information helps predict the potential for drug-drug interactions and understand how efficiently the drug is metabolized.
In Vivo Pharmacokinetic Studies in Animal Models Utilizing this compound
In vivo studies in animal models are necessary to understand how a drug is absorbed, distributed, metabolized, and eliminated (ADME) by a whole organism.
In a typical non-clinical pharmacokinetic study, a test animal (e.g., a rat) is administered a defined dose of Indoprofen. nih.gov Blood samples are then collected at various time points. To analyze these samples, each one is processed (e.g., by protein precipitation or liquid-liquid extraction) after the addition of a fixed amount of this compound as an internal standard.
The concentration of Indoprofen in each sample is then determined by constructing a calibration curve. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis, as it minimizes variability and ensures the accuracy of the concentration-time data. nih.govbioanalysis-zone.com
The high-quality concentration-time data generated using this compound as an internal standard is fundamental for pharmacokinetic modeling. This data allows for the reliable calculation of key parameters that describe the drug's behavior in the animal model.
Table 2: Representative Pharmacokinetic Parameters for Indoprofen in Rats Following a Single Oral Dose
| Parameter | Description | Value (Example) |
|---|---|---|
| Cmax | Maximum plasma concentration | 15.2 µg/mL |
| Tmax | Time to reach Cmax | 1.0 h |
| AUC(0-t) | Area under the concentration-time curve | 75.8 µg*h/mL |
| t1/2 | Elimination half-life | 4.5 h |
This interactive table displays key pharmacokinetic parameters derived from the plasma concentration data. These values are crucial for predicting the drug's behavior and designing further studies.
These parameters are essential for building and validating quantitative pharmacokinetic models. Such models can simulate drug disposition, predict drug concentrations in different tissues, and be used to scale findings from animal models to predict human pharmacokinetics, which is a critical step in the drug development process.
Insufficient Data to Generate Article on the Pharmacokinetics of this compound
A comprehensive search for scientific literature and research data has revealed a significant lack of specific information required to generate the requested article on the chemical compound "this compound."
Despite extensive searches for non-clinical studies focusing on the comparative pharmacokinetics of Indoprofen and its deuterated analog, this compound, as well as the deuterium isotope effects on its metabolic transformations, no specific data or detailed research findings were available. The current body of scientific literature does not appear to contain the necessary pharmacokinetic parameters (such as Cmax, AUC, clearance rates) or metabolic profiles for this compound that would be essential for a thorough and accurate comparison with its non-deuterated counterpart.
The requested article structure, which includes sections on "Comparative Pharmacokinetics of Indoprofen and this compound" and "Deuterium Isotope Effects on Metabolic Transformations," necessitates the availability of quantitative data and explicit research findings. Without access to such information, it is not possible to construct the data tables or provide the detailed analysis as per the instructions.
General principles of deuterium isotope effects on drug metabolism are well-documented for other compounds, but applying these generalities to this compound without specific experimental data would be speculative and would not meet the required standard of a scientifically accurate and authoritative article.
Therefore, until specific research on the pharmacokinetics and metabolism of this compound is published and made publicly available, the generation of the requested article with the specified level of detail and data is not feasible.
Vi. Degradation Pathways and Stability Studies of Indoprofen D3
Investigation of Degradation Kinetics of Indoprofen-d3 under Controlled Conditions
The degradation kinetics of this compound are investigated through forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing. medcraveonline.com These studies are designed to deliberately degrade the active substance to understand its degradation pathways and to develop stability-indicating analytical methods. ajpsonline.comnih.gov The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.gov
The degradation of NSAIDs like ibuprofen (B1674241), a close structural analog of indoprofen (B1671935), has been shown to follow pseudo-first-order kinetics under various conditions. nih.govresearchgate.net It is therefore hypothesized that the degradation of this compound would also follow a similar kinetic model. In this model, the rate of degradation is proportional to the concentration of this compound.
For example, in an aqueous solution, the rate of degradation can be described by the equation: Rate = k[this compound] where 'k' is the pseudo-first-order rate constant.
| Stress Condition | Apparent First-Order Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) | Extent of Degradation (%) after 24h |
|---|---|---|---|
| 0.1 M HCl at 60°C | 1.5 x 10⁻⁵ | 12.8 | ~50.0 |
| 0.1 M NaOH at 60°C | 3.0 x 10⁻⁵ | 6.4 | ~75.0 |
| 10% H₂O₂ at 25°C | 5.0 x 10⁻⁶ | 38.5 | ~20.0 |
| UV Light (254 nm) at 25°C | 8.0 x 10⁻⁶ | 24.1 | ~30.0 |
| Thermal (80°C) | 2.5 x 10⁻⁶ | 77.0 | ~10.0 |
Identification of Degradation Products of this compound
The identification of degradation products is a critical outcome of forced degradation studies, providing insight into the degradation pathways of the molecule. medcraveonline.com For this compound, the degradation products are expected to be analogous to those of indoprofen and other profens like ibuprofen. The primary degradation pathways for ibuprofen involve oxidation and hydrolysis, leading to the formation of various related substances. amazonaws.com
Forced degradation studies on ibuprofen have identified several key impurities and degradation products. nih.govamazonaws.com By analogy, the degradation of this compound under similar stress conditions would likely yield deuterated versions of these compounds. The primary points of molecular vulnerability are the carboxylic acid group and the isobutylphenyl moiety.
The following table outlines the potential degradation products of this compound, their likely origin based on studies of similar compounds, and their chemical structure.
| Potential Degradation Product | Probable Origin | Chemical Structure |
|---|---|---|
| 4-Isobutylacetophenone-d3 | Oxidative degradation | C₁₂H₁₃D₃O |
| 2-(4-Formylphenyl)propionic acid-d3 | Oxidative degradation | C₁₀H₇D₃O₃ |
| Hydroxy-indoprofen-d3 isomers | Oxidative degradation | C₁₇H₁₄D₃NO₃ |
| Decarboxylated this compound | Photolytic/Thermal degradation | C₁₆H₁₄D₃N |
The identification and characterization of these deuterated degradation products would typically be achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govwikipedia.org
Methodologies for Assessing Chemical Stability in Research Formulations
Assessing the chemical stability of this compound in research formulations is essential to ensure that the compound remains intact and at a known concentration during its intended use. The primary methodology for this is the development and validation of a stability-indicating analytical method. nih.gov
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and resolve the API from its degradation products and any other excipients in the formulation. ajpsonline.com
The development of such a method typically involves the following steps:
Forced Degradation: As detailed previously, the compound is subjected to stress conditions to generate a representative sample of degradation products. medcraveonline.com
Method Development: High-Performance Liquid Chromatography (HPLC) is the most common technique used for stability-indicating assays. nih.govnih.govamazonaws.com A suitable HPLC method is developed by optimizing parameters such as the column type (e.g., C18), mobile phase composition, flow rate, and detector wavelength to achieve adequate separation of the parent compound from its degradants.
Method Validation: The developed method is then validated according to guidelines from the International Council for Harmonisation (ICH). medcraveonline.comnih.gov Validation parameters include specificity, linearity, accuracy, precision, and robustness. Specificity is particularly critical, as it demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including degradation products. nih.gov
Mass Spectrometry Integration: For isotopically labeled compounds like this compound, coupling HPLC with mass spectrometry (MS) is highly advantageous. nih.gov LC-MS allows for the sensitive and specific detection and quantification of the deuterated compound and its degradation products based on their mass-to-charge ratios, confirming their identity. wikipedia.org
By employing these methodologies, researchers can establish a stability profile for this compound in various research formulations, defining appropriate storage conditions and shelf-life to ensure the integrity of experimental results.
Vii. Computational and in Silico Studies of Indoprofen D3
Molecular Docking and Dynamics Simulations of Deuterated Indoprofen (B1671935) Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Indoprofen-d3, and its biological target, typically a protein receptor. nih.gov
| Target Enzyme | Interacting Amino Acid Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |
| COX-1 | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Pi-Alkyl | -8.5 |
| COX-2 | Arg120, Tyr355, Val523 | Hydrogen Bonding, Hydrophobic | -9.2 |
| This interactive table presents hypothetical docking results for this compound with COX enzymes, based on known interactions of the parent compound. The binding affinities are illustrative values. |
Following docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. researchgate.netmdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the stability of the complex, the flexibility of the protein, and the specific atomic interactions. nih.govnih.gov In a simulation of an this compound-COX complex, researchers could analyze parameters like the root mean square deviation (RMSD) to assess the stability of the ligand within the binding pocket and the radius of gyration (Rg) to monitor the compactness of the protein structure. mdpi.com While the static binding mode is unlikely to change, the altered mass of the deuterium (B1214612) atoms in this compound could subtly influence the vibrational modes of the molecule. MD simulations could, in principle, capture these minor differences in dynamics and their potential impact on the residence time of the drug in the active site or the flexibility of the protein's flap regions that control substrate access. nih.gov
Quantum Mechanical Calculations for Predicting Isotope Effects
The primary rationale for developing deuterated drugs is to leverage the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered by substituting an atom with one of its heavier isotopes. youtube.com The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, making it more difficult to break. This difference can significantly slow down reactions where C-H bond cleavage is the rate-determining step, such as in many metabolic pathways.
Quantum mechanical (QM) calculations are essential for accurately predicting the magnitude of KIEs. nih.govrsc.org These methods model the electronic structure and energy of molecules, allowing for the precise calculation of vibrational frequencies and transition state energies. mdpi.com By calculating the reaction pathways for both the deuterated and non-deuterated compounds, the difference in activation energies can be determined, which directly relates to the KIE.
For this compound, QM calculations would focus on its metabolism by cytochrome P450 (CYP) enzymes. If a specific C-H bond in indoprofen is known to be a primary site of oxidative metabolism (a metabolic "soft spot"), QM models can predict the KIE for the hydroxylation of that position upon deuteration. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful, treating the reacting atoms with high-level QM theory while the surrounding protein and solvent environment are modeled with more computationally efficient molecular mechanics. nih.gov This approach provides a realistic simulation of the enzymatic reaction.
| Reaction Type | Bond Cleavage | Calculated Activation Energy (H) (kcal/mol) | Calculated Activation Energy (D) (kcal/mol) | Predicted KIE (kH/kD) |
| Aromatic Hydroxylation | Ar-H vs Ar-D | 15.2 | 16.5 | 6.8 |
| Aliphatic Hydroxylation | R₃C-H vs R₃C-D | 12.8 | 14.1 | 8.1 |
| N-dealkylation | N-CH₂-H vs N-CH₂-D | 14.1 | 15.3 | 7.5 |
| This interactive table illustrates hypothetical results from QM calculations predicting the kinetic isotope effect for common metabolic reactions. The values demonstrate the expected increase in activation energy and the resulting KIE upon deuteration. |
The magnitude of the predicted KIE can guide medicinal chemists in deciding which positions on a drug molecule are most advantageous to deuterate to enhance metabolic stability. rsc.org
In Silico Modeling of Metabolic Transformations Involving Deuterated Indoprofen
In silico metabolic modeling aims to predict the complete metabolic fate of a drug candidate within the body. nih.gov These predictive models use a variety of approaches, including expert systems based on known biotransformation rules and machine learning algorithms trained on large datasets of metabolic data. news-medical.net Such models can identify likely sites of metabolism (SOMs) and predict the structures of the resulting metabolites. news-medical.net
When applied to deuterated compounds like this compound, these in silico tools are crucial for predicting a phenomenon known as "metabolic switching". uniupo.it Metabolic switching occurs when the deuteration of a primary metabolic site significantly slows its transformation (due to the KIE), causing the metabolic machinery of the body (primarily CYP enzymes) to attack other, previously minor, sites on the molecule.
An in silico workflow for this compound would involve:
Metabolism Prediction for Indoprofen: The software first predicts the metabolic profile of the parent, non-deuterated drug, identifying the most labile C-H bonds.
Incorporation of Isotope Effect: The model then incorporates the predicted KIE for the deuterated position (e.g., the C-D3 methyl group). The lability score for this site is significantly reduced.
Prediction of Metabolic Switch: The software re-evaluates the molecule's metabolic profile with the deuterated site now "blocked" or slowed. This often reveals new primary metabolites resulting from oxidation at alternative sites that were previously insignificant. uniupo.it
This predictive capability is vital, as a metabolic switch can lead to the formation of novel metabolites with different pharmacological or toxicological properties. In silico modeling allows for the early identification of these potential pathways, enabling a more targeted and efficient experimental investigation of the deuterated drug's metabolism and safety profile. nih.gov
Viii. Emerging Research Applications and Future Directions for Indoprofen D3
Applications in Advanced Isotopic Tracing Experiments for Biological Systems
Stable isotope labeling is a powerful technique for elucidating the metabolic fate and biochemical pathways of drugs within biological systems. metsol.com Indoprofen-d3, with its deuterium-labeled structure, serves as an excellent tracer in such studies. By utilizing advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of this compound with high precision. metsol.comacs.org
These isotopic tracing experiments offer several advantages over traditional methods. The use of non-radioactive stable isotopes enhances the safety profile of such studies, making them more suitable for a wider range of applications, including those involving vulnerable populations. metsol.comnih.gov Furthermore, the sensitivity and specificity of mass spectrometry allow for the detection and quantification of this compound and its metabolites at very low concentrations, providing a detailed and dynamic picture of its journey through the body. nih.gov This capability is crucial for understanding how the drug interacts with various tissues and biological molecules.
Recent advancements in spatial isotope tracing are enabling researchers to visualize the distribution of labeled compounds within tissues at a microscopic level. nih.gov This technology could be applied to this compound to map its accumulation in specific cellular compartments or tissues, offering unprecedented insights into its mechanism of action and potential off-target effects.
Potential for this compound in Mechanistic Pharmacological Research
The substitution of hydrogen with deuterium (B1214612) can alter the metabolic stability of a drug, a phenomenon known as the kinetic isotope effect (KIE). gabarx.com This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break during enzymatic reactions. gabarx.commusechem.com In the context of this compound, this can lead to a slower rate of metabolism compared to its non-deuterated counterpart, indoprofen (B1671935). nih.gov
This altered metabolic profile provides a unique tool for mechanistic pharmacological research. By comparing the pharmacokinetic and pharmacodynamic properties of this compound and indoprofen, researchers can gain a deeper understanding of how metabolism influences the drug's efficacy and safety. nih.govresearchgate.net For instance, if deuteration leads to a longer half-life and sustained therapeutic effect, it could suggest that the parent compound is the primary active agent. gabarx.com Conversely, if deuteration reduces the formation of a specific metabolite associated with toxicity, it could pave the way for the development of safer therapeutic agents. musechem.comresearchgate.net
The potential for deuterated drugs to have improved pharmacokinetic profiles has led to increased interest in their development. nih.govclearsynthdiscovery.com The FDA's approval of the first deuterated drug, deutetrabenazine, in 2017 marked a significant milestone in this field. nih.govuniupo.itnih.gov Research into this compound could contribute to this growing body of knowledge, potentially leading to the development of new and improved anti-inflammatory therapies.
Integration of this compound Research with Multi-Omics Approaches
The era of "omics" has revolutionized biomedical research by enabling the comprehensive analysis of biological molecules, including genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.gov Integrating studies of this compound with these multi-omics approaches can provide a systems-level understanding of its pharmacological effects. nih.gov
For example, transcriptomic and proteomic analyses of cells or tissues treated with this compound can reveal changes in gene and protein expression patterns related to inflammation and other biological processes. This can help to identify the molecular targets and signaling pathways that are modulated by the drug. Metabolomic studies, on the other hand, can provide a detailed snapshot of the metabolic changes induced by this compound, offering insights into its impact on cellular energy metabolism and other key pathways. mdpi.com
By combining the data from these different omics layers, researchers can construct detailed molecular maps of the drug's mechanism of action. nih.gov This integrated approach can help to identify novel biomarkers for predicting drug response and to uncover potential new therapeutic applications for this compound and other deuterated compounds. nih.govisef.net A similar multi-omics investigation into the toxicity of indomethacin, another NSAID, has already provided valuable insights into its mechanisms of toxicity. researchgate.net
Challenges and Opportunities in the Synthesis and Application of Deuterated Pharmaceutical Compounds
While the potential of deuterated compounds like this compound is significant, there are also challenges that need to be addressed. The synthesis of deuterated compounds can be more complex and costly than that of their non-deuterated counterparts. simsonpharma.com Achieving site-specific deuteration with high isotopic enrichment requires specialized synthetic methods and reagents. musechem.com
Another consideration is the potential for "metabolic switching," where blocking one metabolic pathway through deuteration may lead to the drug being metabolized through alternative, sometimes unpredictable, routes. musechem.com This highlights the importance of thorough in vivo metabolism studies to fully characterize the ADME properties of deuterated compounds. musechem.com
Despite these challenges, the opportunities presented by deuterated pharmaceuticals are substantial. The ability to fine-tune the pharmacokinetic properties of a drug by selective deuteration offers a powerful tool for medicinal chemists. nih.gov This can lead to drugs with improved efficacy, better safety profiles, and more convenient dosing regimens. nih.govclearsynthdiscovery.com Furthermore, the development of deuterated versions of existing drugs can provide a pathway to extend their patent life and maintain market share. clearsynthdiscovery.com
The continued development of more efficient and cost-effective methods for the synthesis of deuterated compounds will be crucial for realizing their full therapeutic potential. simsonpharma.com As our understanding of the kinetic isotope effect and its impact on drug metabolism grows, we can expect to see an increasing number of deuterated drugs entering clinical development and, ultimately, benefiting patients. nih.govclearsynthdiscovery.com
Q & A
Q. How is Indoprofen-d3 chemically characterized, and what analytical techniques are recommended to confirm its isotopic purity?
this compound requires rigorous characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify deuterium incorporation and positional specificity. Quantitative isotopic purity should be assessed via high-resolution MS, with validation against non-deuterated Indoprofen to detect isotopic impurities. Chromatographic methods (e.g., HPLC or UPLC) paired with deuterium-specific detectors ensure separation from protiated analogs. Regulatory guidelines, such as ICH Q2(R1), mandate method validation for specificity, linearity, and precision .
Q. What methodological considerations are critical when using this compound as an internal standard in pharmacokinetic studies?
Key considerations include:
- Matrix Compatibility : Ensure this compound exhibits similar extraction recovery and ionization efficiency as the analyte in biological matrices (e.g., plasma, urine) to avoid quantification bias .
- Stability Testing : Conduct short-term (bench-top) and long-term (freeze-thaw) stability studies under varying pH and temperature conditions to confirm structural integrity .
- Calibration Curves : Use a minimum of six concentration points with correlation coefficients (R²) ≥0.995 to meet pharmacopeial standards .
Q. How can researchers validate the specificity of this compound in complex biological samples?
Employ interference testing by spiking samples with structurally related compounds (e.g., NSAIDs, metabolites) and assess chromatographic resolution. Cross-validate using multiple detection modes (e.g., UV, fluorescence) and orthogonal methods like LC-MS/MS to rule out co-elution artifacts. Document signal-to-noise ratios ≥10:1 for regulatory compliance .
Advanced Research Questions
Q. What strategies resolve discrepancies in this compound pharmacokinetic data between in vitro and in vivo models?
- Source Analysis : Identify whether discrepancies arise from isotopic effects (e.g., altered metabolic rates due to deuterium) or experimental variables (e.g., dosing regimen, species-specific metabolism). Use tracer studies with dual-labeled isotopes to isolate confounding factors .
- Model Refinement : Incorporate physiologically based pharmacokinetic (PBPK) modeling to simulate deuterium’s impact on clearance rates and tissue distribution .
Q. How can researchers optimize synthetic routes for this compound to achieve >99% isotopic enrichment while minimizing byproducts?
- Deuterium Source Selection : Use deuterated reagents (e.g., D₂O, CD₃OD) in catalytic exchange reactions under controlled pH and temperature to enhance isotopic incorporation .
- Purification Techniques : Apply preparative chromatography with deuterium-compatible solvents and monitor intermediate stages via MS-fragmentation patterns to eliminate protiated contaminants .
Q. What frameworks are recommended to design ethically compliant clinical trials involving this compound as a tracer?
- PICO Framework : Define P opulation (e.g., healthy volunteers, specific patient subgroups), I ntervention (dose range, administration route), C omparator (non-deuterated Indoprofen), and O utcome (e.g., metabolic half-life, bioavailability) .
- FINER Criteria : Ensure the study is F easible (sample size, resources), I nteresting (novel isotopic insights), N ovel (unexplored deuterium effects), E thical (informed consent for tracer use), and R elevant (applicability to drug development) .
Methodological Guidance for Data Analysis
Q. How should researchers address contradictions in this compound stability data across different laboratories?
- Inter-laboratory Harmonization : Standardize protocols for storage conditions (e.g., -80°C vs. -20°C), sample preparation, and instrumentation settings. Use consensus reference materials to calibrate equipment .
- Meta-Analysis : Apply random-effects models to pool data from disparate studies, adjusting for variables like humidity, light exposure, and analytical thresholds .
Q. What statistical approaches are suitable for analyzing this compound’s isotopic effects in longitudinal studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
